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Compound of Interest

Compound Name: Diisopropyl carbonate

Cat. No.: B044100

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of diisopropyl carbonate (DIPC)
with other common dialkyl carbonates, such as dimethyl carbonate (DMC), diethyl carbonate
(DEC), and dibutyl carbonate (DBC). The information presented is supported by experimental
data from peer-reviewed literature to assist researchers in selecting the appropriate dialkyl
carbonate for their specific synthetic needs.

Executive Summary

Dialkyl carbonates are versatile and environmentally friendly reagents used in a variety of
chemical transformations, including transesterification, carboxymethylation, and alkylation
reactions. Their reactivity is significantly influenced by the nature of the alkyl group. Generally,
the reactivity of dialkyl carbonates as alkylating and transesterifying agents follows the trend:

Dimethyl Carbonate (DMC) > Diethyl Carbonate (DEC) > Dibutyl Carbonate (DBC) >
Diisopropyl Carbonate (DIPC)

This trend is primarily attributed to steric hindrance and the stability of the corresponding
leaving group (alkoxide). Smaller, less hindered alkyl groups, such as methyl and ethyl, lead to
faster reaction rates. The bulky isopropyl groups in DIPC result in lower reactivity compared to
linear dialkyl carbonates.
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Physicochemical Properties

A summary of key physicochemical properties of selected dialkyl carbonates is presented in
Table 1. These properties are crucial for determining appropriate reaction conditions and
purification strategies.

Dimethyl Diethyl Di-n-butyl Diisopropyl
Property Carbonate Carbonate Carbonate Carbonate

(DMC) (DEC) (DBC) (DIPC)
CAS Number 616-38-6 105-58-8 542-52-9 6482-34-4
Molecular Weight

90.08 118.13 174.24 146.18
(g/moal)
Boiling Point (°C) 90 126 207 147
Density (g/cm? at

1.07 0.975 0.926 0.945
20°C)
Flash Point (°C) 17 25 78 53

Reactivity Comparison
Transesterification

Transesterification is a key reaction for dialkyl carbonates, involving the exchange of an alkoxy
group. The reactivity in these reactions is highly dependent on the stability of the leaving
alkoxide. Experimental and computational studies have established a clear trend in the leaving
group ability of various alkoxides.[1]

A study on the reaction of various dialkyl carbonates with alcohols has defined a scale for the
best leaving and entering groups, which directly correlates with the reactivity of the parent
carbonate.[1] The established trend for the leaving group ability is as follows:

PhCH20~ > MeO~ = EtO~ > n-PrO—, n-OctO~ > i-PrO~ > t-BuO~

This indicates that dimethyl carbonate is the most reactive, followed by diethyl carbonate, with
diisopropyl carbonate showing significantly lower reactivity.
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Decreasing Reactivity in Transesterification
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Figure 1: Reactivity trend of dialkyl carbonates in transesterification.

N-Alkylation

In N-alkylation reactions, dialkyl carbonates serve as greener alternatives to traditional
alkylating agents like alkyl halides. The reactivity of dialkyl carbonates in the N-alkylation of
imidazoles has been shown to decrease with increasing steric bulk of the alkyl group.[2]

The observed reactivity series is:
Dimethyl Carbonate > Diethyl Carbonate > Dibutyl Carbonate[2]

While diisopropyl carbonate was not explicitly included in this comparative study, based on
the established trend of steric hindrance dictating reactivity, it can be inferred that DIPC would
be less reactive than dibutyl carbonate in N-alkylation reactions.

Carboxymethylation and O-Alkylation

Dialkyl carbonates can act as both carboxymethylating and O-alkylating agents. The reaction
pathway is often dependent on the reaction conditions and the nature of the substrate.[3][4]
While specific quantitative comparative studies on the carboxymethylation reactivity of a wide
range of dialkyl carbonates, including DIPC, are limited, the general principles of reactivity
based on steric hindrance still apply. It is expected that less hindered dialkyl carbonates like
DMC and DEC would be more efficient carboxymethylating and O-alkylating agents than DIPC.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving dialkyl
carbonates. Researchers should optimize these conditions for their specific substrates.
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General Protocol for Transesterification

Objective: To synthesize a new ester via transesterification of an alcohol with a dialkyl
carbonate.

Materials:

Alcohol

Dialkyl carbonate (e.g., Diisopropyl Carbonate)

Base catalyst (e.g., K2COs, NaOCHs3)

Anhydrous solvent (e.g., Toluene, DMF)

Procedure:

» To a stirred solution of the alcohol in an anhydrous solvent, add the base catalyst.

o Heat the mixture to the desired reaction temperature (typically 80-150 °C).

e Add the dialkyl carbonate dropwise to the reaction mixture.

e Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).
e Upon completion, cool the reaction mixture to room temperature.

o Neutralize the catalyst with a dilute acid (e.g., 1M HCI).

o Extract the product with an appropriate organic solvent.

» Wash the organic layer with brine, dry over anhydrous Na=SOa4, and concentrate under
reduced pressure.

 Purify the crude product by column chromatography or distillation.
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Figure 2: General workflow for a transesterification reaction.
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General Protocol for Carboxymethylation of a
Polysaccharide

Objective: To introduce carboxymethyl groups onto a polysaccharide backbone using a dialkyl
carbonate.

Materials:

Polysaccharide (e.g., Cellulose, Starch)

Dialkyl carbonate (e.g., Dimethyl Carbonate)

Strong base (e.g., NaOH)

Solvent system (e.g., Isopropanol/water)

Monochloroacetic acid (for comparison or as a co-reagent in some methods)
Procedure:

» Disperse the polysaccharide in the solvent system.

o Add the strong base and stir for a specified time to activate the polysaccharide.
e Add the dialkyl carbonate to the reaction mixture.

e Heat the reaction to the desired temperature (typically 50-80 °C) and maintain for several
hours.

» Monitor the degree of substitution by titration or spectroscopic methods.
» Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid).
o Precipitate the carboxymethylated polysaccharide by adding a non-solvent (e.g., ethanol).

« Filter, wash, and dry the final product.

Conclusion

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The reactivity of dialkyl carbonates is a critical factor in their application in organic synthesis.
For reactions such as transesterification and N-alkylation, a clear trend of decreasing reactivity
with increasing steric bulk of the alkyl groups is observed. Dimethyl carbonate is generally the
most reactive, while diisopropyl carbonate is among the least reactive. This lower reactivity of
DIPC can be advantageous in situations requiring higher selectivity or milder reaction
conditions. Researchers should consider these reactivity trends, along with the
physicochemical properties of the specific dialkyl carbonate, to optimize their synthetic
strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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